

Crystallography of Ethyl imidazo[1,5-a]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl imidazo[1,5-a]pyridine-3-carboxylate*

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Disclaimer: As of December 2025, a public crystal structure for **Ethyl imidazo[1,5-a]pyridine-3-carboxylate** has not been deposited in the Cambridge Structural Database (CSD) or found in the reviewed scientific literature. This guide will therefore focus on the detailed crystallographic analysis of a closely related and structurally significant analogue, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, to provide researchers, scientists, and drug development professionals with a representative technical framework for this class of compounds. The methodologies and data presentation herein serve as a practical reference for the crystallographic study of imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives.

Introduction

Imidazo[1,5-a]pyridines and their structural isomers, imidazo[1,2-a]pyridines, are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their rigid, planar structures are of significant interest in drug design for developing novel therapeutic agents. Understanding the three-dimensional arrangement of atoms, intermolecular interactions, and packing motifs through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and the rational design of new drug candidates. This guide presents a comprehensive overview of the crystallographic data and experimental protocols for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a representative compound of this class.

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallographic analysis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, based on reported procedures[1].

Synthesis and Crystallization

The synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is achieved through the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate[1].

Synthesis:

- A mixture of 6-methyl-pyridin-2-ylamine (8 mmol) and ethyl 3-bromo-2-oxopropionate (12 mmol) is refluxed in 50 mL of ethanol for 6 hours.
- The solvent is completely evaporated under reduced pressure.
- Solid anhydrous potassium bicarbonate (KHCO_3) is added to the residue until a pH of 8 is reached.
- The mixture is allowed to stand for 3 hours, during which a white, flocculent precipitate forms.
- The precipitate is collected by filtration and dried to yield the final product.

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation from an ethyl acetate solution.

- The synthesized compound (0.5 g) is dissolved in 20 mL of ethyl acetate.
- The solution is allowed to evaporate slowly at room temperature over approximately 10 days, yielding colorless, plate-shaped crystals[1].

X-ray Data Collection and Structure Refinement

The crystallographic data for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was collected using a suitable single-crystal X-ray diffractometer.

Data Collection:

- Diffractometer: Enraf–Nonius CAD-4
- Radiation: Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)
- Temperature: 293 K
- Absorption Correction: ψ scan[1]

Structure Solution and Refinement:

- The structure is solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F^2 (SHELXL97).
- All non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model[1].

Crystallographic Data and Structure

The crystal structure of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate reveals a nearly planar molecule. The imidazo[1,2-a]pyridine ring system is composed of a six-membered and a five-membered ring, with a very small dihedral angle between their planes, indicating a high degree of planarity[1].

Crystal Data and Structure Refinement

Parameter	Value
Chemical Formula	C ₁₁ H ₁₂ N ₂ O ₂
Formula Weight	204.23 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	17.164(3)
b (Å)	10.521(2)
c (Å)	13.759(3)
β (°)	124.77(3)
Volume (Å ³)	2041(1)
Z	8
Density (calculated)	1.329 g/cm ³
Absorption Coefficient (μ)	0.09 mm ⁻¹
F(000)	864
Crystal Size (mm ³)	0.30 × 0.20 × 0.10
θ range for data collection	2.2° to 25.0°
Reflections collected	1923
Independent reflections	1859 [R(int) = 0.028]
Data / restraints / params	1859 / 0 / 137
Goodness-of-fit on F ²	1.00
Final R indices [I>2σ(I)]	R ₁ = 0.051, wR ₂ = 0.152
R indices (all data)	R ₁ = 0.073, wR ₂ = 0.168

Data sourced from Acta Crystallographica Section E: Structure Reports Online[1].

Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure of the title compound.



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Experimental workflow for the synthesis and crystallographic analysis.
2D representation of the molecular structure.

Conclusion

While the specific crystal structure of **Ethyl imidazo[1,5-a]pyridine-3-carboxylate** remains to be determined, the detailed analysis of its close analogue, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, provides a valuable blueprint for researchers. The presented synthetic and crystallographic protocols, along with the detailed structural data, offer a solid foundation for further investigations into this important class of heterocyclic compounds. The determination of the crystal structure of the title compound is a subject for future research and would be a valuable addition to the structural database of medicinally relevant molecules.

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References

- 1. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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